(2R,3R,4R,5R)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
CAS No.: 199593-09-4
Cat. No.: VC0173333
Molecular Formula: C42H52N5O9P
Molecular Weight: 801.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 199593-09-4 |
---|---|
Molecular Formula | C42H52N5O9P |
Molecular Weight | 801.9 g/mol |
IUPAC Name | N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
Standard InChI | InChI=1S/C42H52N5O9P/c1-28(2)47(29(3)4)57(54-26-12-24-43)56-38-36(55-40(39(38)52-8)46-25-23-37(44-30(5)48)45-41(46)49)27-53-42(31-13-10-9-11-14-31,32-15-19-34(50-6)20-16-32)33-17-21-35(51-7)22-18-33/h9-11,13-23,25,28-29,36,38-40H,12,26-27H2,1-8H3,(H,44,45,48,49) |
Standard InChI Key | WNWUMIPFLOKTEZ-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Introduction
Structural Composition and Chemical Identity
(2R,3R,4R,5R)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite belongs to the nucleoside phosphoramidite family, which are derivatives of natural or synthetic nucleosides used to synthesize oligonucleotides . This particular compound is characterized by several key structural components:
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A cytidine nucleoside base with N4-acetyl protection
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A 2'-O-methyl modification on the ribose sugar
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A 5'-O-DMT (dimethoxytrityl) protecting group
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A 3'-phosphoramidite group with 2-cyanoethyl and diisopropyl moieties
The compound's absolute stereochemistry is defined by the (2R,3R,4R,5R) configuration, indicating the specific three-dimensional arrangement of substituents on the tetrahydrofuran (sugar) ring.
Chemical Properties
The physical and chemical properties of this compound are summarized in Table 1:
Property | Description |
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Physical State | Solid (powder) |
Color | White to light yellow |
Storage Conditions | Frozen (<0°C), under inert gas |
Sensitivity | Air, moisture, and heat sensitive |
Solubility | Soluble in organic solvents (acetonitrile, dichloromethane) |
Stability | Unstable under acidic conditions due to DMT group |
Synthesis Methodology
The synthesis of (2R,3R,4R,5R)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite involves a multi-step process starting from cytidine or its derivatives. The general synthetic route involves several key transformations :
Protection Strategy
The synthesis begins with selective protection of various functional groups in the starting nucleoside:
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Protection of the 5'-hydroxyl group with 4,4'-dimethoxytrityl chloride (DMT-Cl)
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Acetylation of the N4-amino group of cytosine using acetic anhydride
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Methylation of the 2'-hydroxyl group to introduce the 2'-O-methyl modification
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Phosphitylation of the 3'-hydroxyl group to create the phosphoramidite functionality
Key Synthetic Steps
The phosphitylation step is particularly critical and typically involves the reaction of the protected nucleoside with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite (102691-36-1) in the presence of a catalyst such as 1H-tetrazole . This reaction introduces the phosphoramidite group that enables the compound to participate in oligonucleotide synthesis.
As described in related phosphoramidite syntheses, the reaction is typically conducted in anhydrous acetonitrile under inert atmosphere to prevent decomposition of the moisture-sensitive intermediates .
Role in Oligonucleotide Synthesis
Solid-Phase Synthesis Applications
(2R,3R,4R,5R)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite serves as a building block in the solid-phase synthesis of modified oligonucleotides. The compound is particularly valuable for incorporating 2'-O-methyl cytidine units into RNA oligonucleotides, which confers several advantageous properties to the resulting molecules.
The phosphoramidite approach to oligonucleotide synthesis, first introduced by Beaucage and Caruthers in 1981, remains the standard method for producing synthetic DNA and RNA sequences . This method involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support.
Mechanism in Oligonucleotide Coupling
During solid-phase synthesis, the compound participates in a coupling reaction that involves:
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Activation of the phosphoramidite by an acidic catalyst (typically tetrazole)
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Nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain
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Formation of a phosphite triester linkage
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Subsequent oxidation to yield a phosphate triester
This process allows for the controlled, sequential addition of nucleotides to build oligonucleotides of defined sequence and modification pattern.
Structural Modifications and Their Significance
The 2'-O-Methyl Modification
The 2'-O-methyl group in this compound represents a critical modification that distinguishes it from standard deoxynucleotide phosphoramidites. This modification offers several significant advantages:
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Increased resistance to nuclease degradation
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Enhanced thermal stability of duplexes formed with complementary RNA
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Improved binding affinity to RNA targets
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Altered conformational properties that can influence RNA function
N4-Acetyl Protection
The N4-acetyl group serves as a protecting group for the exocyclic amino function of cytosine, preventing unwanted side reactions during oligonucleotide synthesis. This protection is essential because:
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It blocks the nucleophilic character of the amino group
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It is stable under the conditions used in solid-phase synthesis
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It can be removed under specific deprotection conditions after synthesis
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It ensures high coupling efficiency and product purity
Comparative Analysis with Related Phosphoramidites
To better understand the unique properties of (2R,3R,4R,5R)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite, Table 2 presents a comparison with related phosphoramidite compounds:
Research Applications and Findings
Oligonucleotide Therapeutics
The 2'-O-methyl modification introduced by this phosphoramidite has proven particularly valuable in the development of therapeutic oligonucleotides. Research has demonstrated that:
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Oligonucleotides containing 2'-O-methyl cytidine show enhanced resistance to degradation in biological fluids
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The modification improves pharmacokinetic properties, extending half-life in vivo
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2'-O-methyl-modified oligonucleotides can effectively modulate gene expression through various mechanisms
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These modifications help reduce immunostimulatory effects often associated with unmodified oligonucleotides
Diagnostic Applications
In addition to therapeutic applications, oligonucleotides containing the 2'-O-methyl cytidine modification have been employed in diagnostic tools:
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As components of molecular probes with enhanced stability
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In hybridization-based detection systems for nucleic acid targets
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As reference standards in analytical methods for oligonucleotide characterization
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In structural studies of RNA-protein interactions
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